molecular formula C10H13NOS B2473373 1-(Thiophen-2-ylmethyl)piperidin-4-one CAS No. 41661-54-5

1-(Thiophen-2-ylmethyl)piperidin-4-one

Cat. No.: B2473373
CAS No.: 41661-54-5
M. Wt: 195.28
InChI Key: NPPMKIGUADGFMF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidin-4-one is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.29 g/mol It is characterized by the presence of a thiophene ring attached to a piperidinone structure

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-one typically involves the reaction of thiophene-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)piperidin-4-one can be compared with other similar compounds such as:

    1-(Thiophen-3-ylmethyl)piperidin-4-one: Similar structure but with the thiophene ring attached at a different position.

    1-(Furan-2-ylmethyl)piperidin-4-one: Contains a furan ring instead of a thiophene ring.

    1-(Pyridin-2-ylmethyl)piperidin-4-one: Contains a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPMKIGUADGFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41661-54-5
Record name 1-(thiophen-2-ylmethyl)piperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(2-Thiopheneyl)methyl-4-piperidone is prepared from 4-piperidone and 2-(chloromethyl)thiophene essentially as described above in Example 38, Scheme C, step a.
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